

Delgrandine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Delgrandine

Cat. No.: B3028012

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Abstract

Delgrandine is a C20-diterpenoid alkaloid naturally occurring in select species of the Delphinium genus. This technical guide provides a comprehensive overview of **Delgrandine**, focusing on its botanical sources, methods for its isolation and quantification, and its known biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It consolidates available data to facilitate further investigation into the therapeutic potential of this complex phytochemical.

Botanical Sources of Delgrandine

Delgrandine has been identified and isolated from two primary plant species within the Ranunculaceae family:

- *Delphinium grandiflorum* L.: This species, commonly known as the Siberian larkspur, is a significant source of **Delgrandine**. The alkaloid is primarily found in the roots of the plant.
- *Delphinium davidii* Franch.: The herbaceous parts of this *Delphinium* species have also been reported to contain **Delgrandine**.

Physicochemical Properties

The structural elucidation of **Delgrandine** and its acetylated derivative, acetyl**Delgrandine**, has been accomplished through various spectroscopic techniques.

Property	Data
Compound Type	C20-Diterpenoid Alkaloid
Molecular Formula	C ₂₈ H ₃₉ NO ₈
CAS Number	145237-05-4
Spectroscopic Data	13C-1H COSY, 1H-1H COSY, and 2D NOE spectra have been used for structural determination.

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids from *Delphinium grandiflorum*

The following protocol is a generalized method for the extraction and isolation of diterpenoid alkaloids, including **Delgrandine**, from *Delphinium grandiflorum*.

3.1.1. Plant Material and Extraction

- Air-dry and crush the whole herbs of *D. grandiflorum* (20 kg).
- Extract the plant material with 95% ethanol at room temperature three times, each for three days.
- Combine the ethanol extracts and evaporate under reduced pressure to yield a crude ethanol extract (approximately 2 kg).
- Dissolve the ethanol extract in water (2 L) at 70°C.
- Adjust the pH of the aqueous solution to 1 with HCl and extract with ethyl acetate (EtOAc) (3 L × 3) to remove non-alkaloidal components.
- Adjust the pH of the acidic aqueous solution to 10 with sodium hydroxide.
- Extract the alkaline solution with chloroform (CHCl₃) to obtain the crude alkaloid fraction (320 g)[1].

3.1.2. Chromatographic Separation

- Subject the crude alkaloid fraction to silica gel column chromatography.
- Elute the column with a gradient of CHCl_3 - CH_3OH (100:1 to 0:1) to yield several fractions.
- Further purify the fractions containing **Delgrandine** using repeated silica gel column chromatography and preparative high-performance liquid chromatography (prep-HPLC) to isolate the pure compound. The specific elution systems for **Delgrandine** would need to be optimized based on the monitoring of fractions by thin-layer chromatography (TLC) or analytical HPLC.

Quantitative Data

While a specific quantitative yield for **Delgrandine** from the aforementioned extraction process is not detailed in the available literature, the overall yield of crude alkaloids provides a baseline for the total alkaloid content.

Plant Material	Crude Alkaloid Yield
20 kg of Delphinium grandiflorum	320 g ^[1]

Further quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be required to determine the precise concentration of **Delgrandine** in the crude extract and the final yield of the purified compound.

Biological Activities and Signaling Pathways

The biological activities of **Delgrandine** have not been extensively studied. However, research on other diterpenoid alkaloids isolated from *Delphinium grandiflorum* has demonstrated anti-inflammatory properties^[1]. This suggests that **Delgrandine** may possess similar pharmacological activities.

5.1. Putative Biosynthetic Pathway of C20-Diterpenoid Alkaloids

The biosynthesis of C20-diterpenoid alkaloids in Delphinium is a complex process. It begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the diterpene skeleton, which then undergoes a series of modifications including oxidation, rearrangement, and the incorporation of a nitrogen atom, typically from an amino acid, to form the final alkaloid structure.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of **Delgrandine**. Key areas for future investigation include:

- **Quantitative Analysis:** Development and validation of robust analytical methods (e.g., HPLC-UV, LC-MS/MS) for the accurate quantification of **Delgrandine** in plant materials and biological matrices.
- **Pharmacological Screening:** Comprehensive screening of **Delgrandine** for a range of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antimicrobial effects.
- **Mechanism of Action Studies:** Elucidation of the molecular targets and signaling pathways through which **Delgrandine** exerts its biological effects.
- **Biosynthetic Pathway Elucidation:** Detailed characterization of the enzymatic steps involved in the biosynthesis of **Delgrandine** in Delphinium species.

Conclusion

Delgrandine represents a structurally complex natural product with potential for further scientific exploration. This guide provides a foundational overview for researchers interested in investigating this C20-diterpenoid alkaloid. The detailed experimental protocols for isolation and the proposed biosynthetic pathway offer a starting point for more in-depth studies into the chemistry and biology of **Delgrandine**.

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References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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